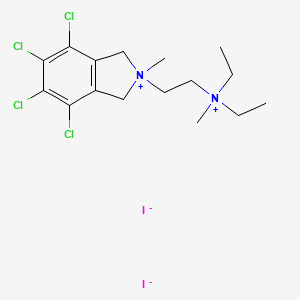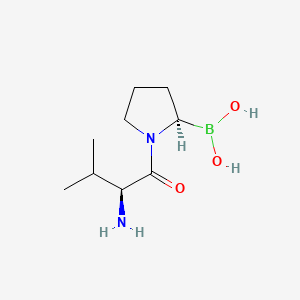
Talabostat
描述
Talabostat, also known as Val-boro-pro or PT-100, is a small molecule with antineoplastic and hematopoiesis-stimulating activities . It inhibits dipeptidyl peptidases, such as fibroblast activation protein (FAP), by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . This results in the stimulation of cytokine and chemokine production and specific T-cell immunity and T-cell dependent activity .
Molecular Structure Analysis
Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . Its IUPAC name is [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .
Physical And Chemical Properties Analysis
Talabostat has a molecular formula of C9H19BN2O3 and a molecular weight of 214.07 g/mol . It is an orally active small molecule .
科学研究应用
Antitumor Activity in Cancer Therapy
Talabostat has shown potent antitumor activity in mice. It is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases. In tumor stroma, talabostat can directly target fibroblast activation protein (FAP) expressed by reactive fibroblasts, which is significant in cancer therapy .
Immunostimulatory Properties
This compound also exhibits immunostimulatory properties, which are being explored in cancer treatment. For instance, a phase II study evaluated the safety and efficacy of talabostat combined with cisplatin in second-line stage IV melanoma patients, focusing on its immunostimulatory potential .
Future Research Directions
Ongoing research aims to uncover additional applications of talabostat, including its role in immune modulation and potential benefits in combination with immunotherapies.
作用机制
Talabostat inhibits dipeptidyl peptidases, such as fibroblast activation protein (FAP), leading to the stimulation of cytokine and chemokine production and specific T-cell immunity and T-cell dependent activity . It also stimulates the upregulation of cytokines and chemokines to engender a tumor-specific host immune response .
未来方向
Talabostat is under clinical development by BioXcel Therapeutics and is currently in Phase I for Refractory Acute Myeloid Leukemia . It is also being evaluated in a phase 1b/2 study in combination with pembrolizumab, in metastatic castration-resistant prostate cancer (mCRPC) patients with small-cell neuroendocrine carcinoma (SCNC) phenotype .
属性
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMADOPPWWGNZ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869984 | |
| Record name | Talabostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Talabostat | |
CAS RN |
149682-77-9 | |
| Record name | Talabostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talabostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talabostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talabostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALABOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Talabostat and what is its primary mechanism of action?
A1: Talabostat (PT-100, L-valinyl-L-boroproline) is an orally active small molecule that acts as a potent and selective inhibitor of dipeptidyl peptidases (DPPs) [, , , ]. Its primary targets include fibroblast activation protein (FAP), DPP-IV/CD26, DPP8, and DPP9 [, , , , , , ].
Q2: How does Talabostat interact with its target enzymes?
A2: Talabostat competitively inhibits DPPs, including FAP [, ]. Its boronic acid moiety forms a reversible covalent bond with the catalytic serine residue within the active site of these enzymes, effectively blocking their activity [, ].
Q3: What are the downstream effects of inhibiting DPPs with Talabostat?
A3: Talabostat's inhibition of DPPs leads to several downstream effects, including:
- Hematopoietic Stimulation: Talabostat promotes the proliferation of hematopoietic progenitor cells in vitro and stimulates the expansion of both white and red blood cell lineages in vivo [, ]. This activity is believed to be mediated through the upregulation of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), and IL-11 [, , ].
- Immune Modulation: Talabostat modulates both innate and adaptive immune responses, primarily through the upregulation of various cytokines and chemokines [, , ]. This includes increases in IL-1β, IL-6, IL-8, IL-10, tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), and G-CSF [, , , ].
- Inflammasome Activation: Research suggests Talabostat can induce inflammasome activation, particularly NLRP1 and NLRP3 [, ]. This activation leads to caspase-1 activation and subsequent pyroptosis, a form of inflammatory cell death [, ].
- Tumor Stroma Modulation: By targeting FAP expressed on reactive fibroblasts in the tumor stroma, Talabostat can potentially inhibit tumor growth and metastasis [, , ].
Q4: Is there any information available on spectroscopic data for Talabostat?
A4: The provided research abstracts do not include detailed spectroscopic data for Talabostat.
Q5: Is there any information available on the material compatibility and stability of Talabostat under various conditions?
A5: The provided research abstracts primarily focus on the biological activity and clinical effects of Talabostat and do not delve into its material compatibility or stability under different environmental conditions.
Q6: Does Talabostat possess any catalytic properties itself?
A6: No, Talabostat is not known to possess intrinsic catalytic properties. It functions as an inhibitor of enzymes with catalytic activity, specifically the dipeptidyl peptidases.
Q7: Has computational chemistry been employed in the research and development of Talabostat?
A8: While the provided research abstracts do not provide specific details regarding the use of computational chemistry in the development of Talabostat, one abstract mentions the use of AI and Big Data analytics to identify potential synergistic effects of Talabostat with immune checkpoint inhibitors []. This suggests that computational approaches have likely been employed in understanding its interactions and predicting its efficacy in combination therapies.
Q8: Are there any examples of cross-disciplinary research or collaborations that have advanced our understanding of Talabostat?
A28: The research abstracts showcase the collaborative nature of Talabostat research, involving scientists from various disciplines such as oncology, immunology, and hematology. This highlights its potential applications across multiple therapeutic areas. Notably, one abstract mentions the use of AI and Big Data analytics for identifying synergistic drug combinations with Talabostat, highlighting the integration of computational approaches in its development []. This emphasizes the role of cross-disciplinary collaborations in maximizing the therapeutic potential of Talabostat.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



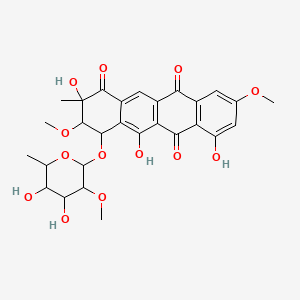
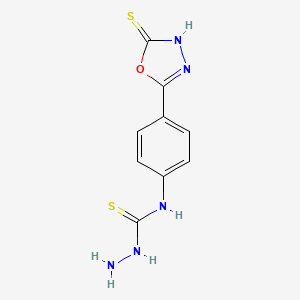

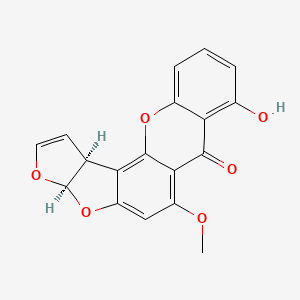
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)
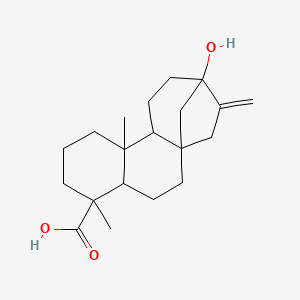


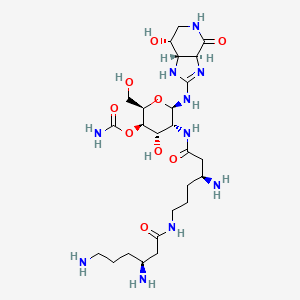
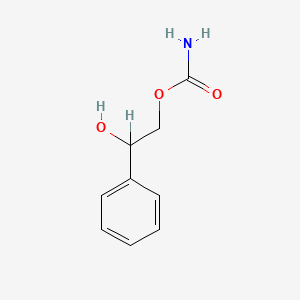
![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)


